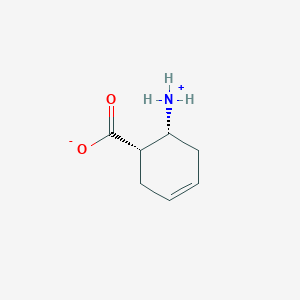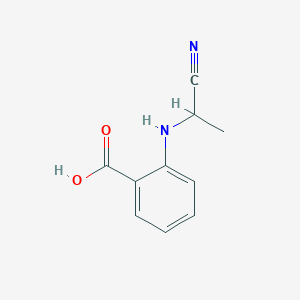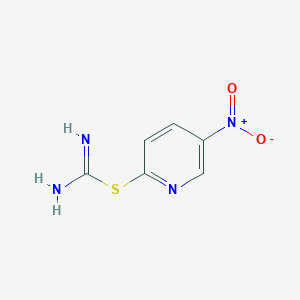
6-Methylpyridine-3-thiol
説明
6-Methylpyridine-3-thiol is a useful research compound. Its molecular formula is C6H7NS and its molecular weight is 125.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methylpyridine-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methylpyridine-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organometallic Complexes Synthesis
- The creation of manganese complexes using 6-methylpyridine-2-thiol and similar compounds has been explored. These complexes display unique bridging and chelating properties, useful in various chemical applications (Kabir et al., 1996).
Luminophore Development for Fluorescence Microscopy
- A study demonstrated the use of a thiol-reactive luminescent agent, which includes derivatives of 6-methylpyridine, for mitochondrial targeting in fluorescence microscopy (Amoroso et al., 2008).
Catalytic Systems in Green Chemistry
- Research on an FeCl3·6H2O/cationic 2,2′-bipyridyl system, involving the use of thiol groups similar to those in 6-methylpyridine-3-thiol, showed its effectiveness in forming aryl-sulfur bonds in environmentally friendly conditions (Wu, Wang, & Tsai, 2009).
Spectrophotometric Applications
- 6-Methylpyridine-3-thiol analogs have been used in the spectrophotometric determination of iron(III), demonstrating their utility in analytical chemistry (Katyal, Kushwaha, & Singh, 1973).
Photophysical Studies in Bioactivity Behavior
- Research on luminescent fac-rhenium(I) derivatives, which include 6-methylpyridine-2(1H)thione, explores their potential as cell imaging agents, highlighting their moderate emission intensities and potential non-toxicity for bioimaging applications (Fernández‐Moreira & Sastre-Martín, 2017).
Synthesis of Novel Chemical Compounds
- The compound has been utilized in the synthesis of novel hydrazones and thiazolidine-4-ones, indicating its versatility in organic synthesis (Solankee, Solankee, & Patel, 2008).
Metal-Sulfur Bond Studies
- Studies involving complexes of 2-methyl-6-pyridine thiol and its analogs with various metals have provided insights into metal-sulfur bonding, crucial for understanding various chemical reactions and materials (Kennedy & Lever, 1972).
Thiol-Click Chemistry Applications
- Thiol-click chemistry, utilizing thiols like 6-methylpyridine-3-thiol, has emerged as a versatile toolbox in chemical synthesis, finding applications across various fields due to its high yield and benign reaction conditions (Hoyle, Lowe, & Bowman, 2010).
Anticancer Activity in Coordination Chemistry
- Complexes involving 6-methylpyridine-2-carbaldehydethiosemicarbazone have shown potential in anticancer activity, indicating the significance of such compounds in medicinal chemistry (Elsayed et al., 2014).
特性
IUPAC Name |
6-methylpyridine-3-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-5-2-3-6(8)4-7-5/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQMVJJSNJJIMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylpyridine-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethan-1-one](/img/structure/B7810057.png)
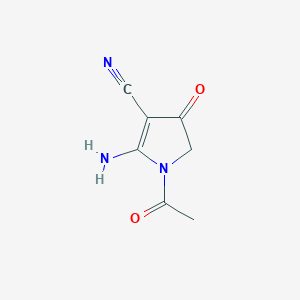
![1-((4AR,7aR)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)ethanone](/img/structure/B7810074.png)


![2-[Cyano(cyanomethyl)amino]acetonitrile](/img/structure/B7810101.png)
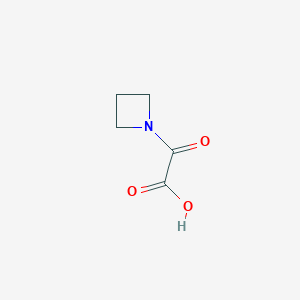
![(R)-Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B7810113.png)
